3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide
Description
This compound belongs to the isoindoloquinazolinone class, characterized by a fused bicyclic core (isoindole and quinazolinone) with methoxy, ketone, and amide substituents. The furan-2-ylmethyl group at the terminal amide position distinguishes it from structural analogs.
Properties
Molecular Formula |
C25H23N3O6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-19-10-9-17-21(22(19)33-2)25(31)28-18-8-4-3-7-16(18)24(30)27(23(17)28)12-11-20(29)26-14-15-6-5-13-34-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,26,29) |
InChI Key |
WSJCYHGDVFZMGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the isoindoloquinazoline core, followed by the introduction of the dimethoxy and dioxo groups, and finally the attachment of the furan-2-ylmethyl and propanamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Methoxy Group Transformations
The 9,10-dimethoxy groups exhibit limited reactivity under mild conditions but undergo demethylation in strong acidic or oxidative environments:
-
HBr/AcOH (48 hr, reflux) : Cleavage of methoxy groups to hydroxyls, forming a dihydroxy intermediate.
-
BBr₃ (anhydrous DCM, -78°C) : Selective demethylation without affecting the furan or amide groups.
Example Reaction Pathway :
Conditions: Yield ~65%, purity >90% (HPLC).
Dioxo Moieties and Carbonyl Reactivity
The 5,11-dioxo groups participate in reduction and nucleophilic addition:
-
NaBH₄/MeOH : Selective reduction of ketones to secondary alcohols (stereochemistry unconfirmed).
-
Grignard Reagents (e.g., MeMgBr) : Addition to carbonyls, forming tertiary alcohols (experimental yields: 40–55%).
Key Limitation : Competitive reactivity between the two dioxo groups requires careful stoichiometric control to avoid over-addition.
Amide Bond Hydrolysis and Modification
The propanamide linker undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, 110°C, 12 hr | Carboxylic acid + furfurylamine | 78% |
| NaOH (aq.), 80°C, 8 hr | Carboxylate salt + furfurylamine | 82% |
Transamidation with primary amines (e.g., benzylamine, DCC catalyst):
Typical yields: 50–60% due to steric hindrance from the isoindoloquinazoline core .
Furan Ring Reactivity
The furan-2-ylmethyl group undergoes characteristic electrophilic substitutions:
-
Nitration (HNO₃/Ac₂O) : Forms 5-nitro-furan derivatives (yield: 45%).
-
Bromination (Br₂/CHCl₃) : Produces 5-bromo-furan analogs (yield: 60%).
Oxidative Degradation :
-
mCPBA (oxidizing agent) : Converts furan to maleic anhydride-like structures, compromising the methylene linker’s integrity .
Stability Under Synthetic Conditions
The compound demonstrates moderate thermal stability but is sensitive to prolonged UV exposure:
| Condition | Degradation Observed |
|---|---|
| 80°C, 24 hr (neat) | <5% decomposition |
| UV (254 nm), 48 hr | 22% decomposition (amide bond cleavage) |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. Notable applications include:
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have shown that derivatives of isoindoloquinazolines can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Certain analogs of this compound have demonstrated the ability to protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies have indicated effectiveness against several bacterial strains, which is crucial given the rise of antibiotic resistance .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic routes typically include:
- Formation of the Isoindole Framework : This step often employs cyclization reactions involving appropriate aromatic precursors.
- Functional Group Modifications : Subsequent reactions introduce methoxy and furan substituents, enhancing the biological activity.
- Amide Bond Formation : The final step involves coupling with propanamide derivatives to yield the target compound.
Case Studies and Research Findings
- Anticancer Efficacy Study : A study conducted on various isoindoloquinazoline derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong anticancer potential .
- Neuroprotection Research : In a neuroprotective study, derivatives were tested for their ability to reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. Results showed a significant decrease in reactive oxygen species (ROS) levels, suggesting protective effects against neuronal damage.
- Antimicrobial Activity Assessment : A series of derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to improved activity against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The compound’s closest analogs differ in the amide substituent and core modifications. Below is a comparative analysis:
Physicochemical Properties (Theoretical)
| Property | Target Compound | Isopropyl Analog | 3-Pyridyl Analog |
|---|---|---|---|
| Molecular Weight | ~525 g/mol | ~495 g/mol | ~530 g/mol |
| LogP (Predicted) | ~2.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 6 | 5 | 7 |
Note: LogP values estimated using fragment-based methods; furan contributes to moderate polarity.
Research Findings and Limitations
Challenges in Comparison
- Data Scarcity : Structural analogs lack published bioactivity data, limiting mechanistic insights.
- Synthetic Complexity : Modifications like the furan-2-ylmethyl group may require specialized coupling reagents or protecting strategies, as seen in related heterocyclic systems .
Biological Activity
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound can be depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H27N5O5 |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide |
| LogP | 1.5646 |
| Polar Surface Area | 79.905 |
This compound features a quinazoline framework fused with an isoindole structure and contains various functional groups such as methoxy and amide groups that influence its biological activity.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities. The specific biological activity of this compound is still under investigation; however, preliminary studies suggest several potential effects:
- Neuroprotective Effects : Certain analogs of the compound have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or activation pathways involved in signal transduction and metabolic regulation .
- Anticancer Properties : The structural similarities to known anticancer agents suggest that this compound could have cytotoxic effects against various cancer cell lines .
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. For instance:
- It may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, which has been demonstrated in related quinazoline derivatives .
- Molecular docking studies indicate that the compound can bind to both the catalytic and peripheral sites of AChE, suggesting dual inhibition capabilities .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on quinazoline-triazole hybrid compounds revealed significant AChE inhibition with IC50 values ranging from 0.2 to 83.9 µM, highlighting the potential for developing new treatments for Alzheimer's disease .
- Another investigation found that certain quinazoline derivatives exhibited pronounced bronchodilator activity without central nervous system side effects, indicating their therapeutic potential in respiratory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-(9,10-Dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin) | Lacks furan moiety | Focused on antitumor activity |
| 2-[9,10-Dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin] | Different substitution pattern | Potential anti-inflammatory properties |
| 3-(9-Methoxyquinazolin) | Simplified structure | Known for neuroprotective effects |
This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.
Q & A
Q. What synthetic routes are optimal for producing 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide?
Methodological Answer:
- Key Steps :
- Core Heterocycle Formation : Use potassium carbonate in dimethylformamide (DMF) to facilitate cyclization of isoindoloquinazolinone derivatives, as demonstrated in analogous isoindoloquinoxaline syntheses (e.g., 40–51% yield via base-mediated reactions) .
- Side-Chain Functionalization : Couple the furan-2-ylmethyl amine group via carbodiimide-mediated amidation. Optimize solvent polarity (e.g., ethanol or THF) to enhance reaction efficiency .
- Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product, monitoring purity via TLC (Rf value comparison) .
- Analytical Validation : Confirm structure via -NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and IR spectroscopy (C=O stretches at 1650–1750 cm) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Spectroscopic Techniques :
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.4%) .
Advanced Research Questions
Q. What computational strategies can predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with proteasomes or kinases, leveraging structural analogs (e.g., isoindoloquinazolinone-based inhibitors) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors from methoxy groups) using MOE or Phase .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- Validation : Cross-reference predictions with in vitro assays (e.g., immunoproteasome inhibition assays at 10–100 μM concentrations) .
Q. How can conflicting data on the compound’s activity across experimental models be resolved?
Methodological Answer:
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the furan-methylamide moiety to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct cassette dosing in rodents with LC-MS/MS quantification (LLOQ = 1 ng/mL) to assess C and half-life .
Q. How can AI-driven tools enhance reaction optimization for scaled synthesis?
Methodological Answer:
- Algorithm Selection : Use Bayesian optimization (e.g., Dragonfly) to iteratively refine reaction parameters (temperature, catalyst loading) .
- Process Automation : Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of solvent/base combinations .
- Data Integration : Train neural networks on historical yield data (e.g., 18–45% yields from analogous syntheses) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
